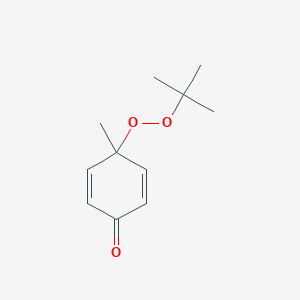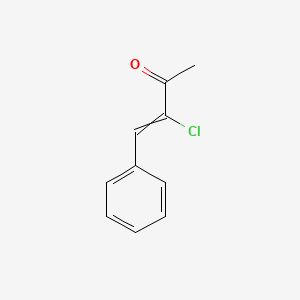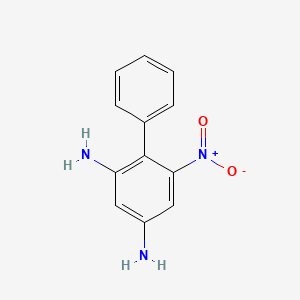![molecular formula C20H32N2O4 B14285908 N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 138110-46-0](/img/no-structure.png)
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a morpholine ring and two butoxy groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4,6-Trimethylphenyl)-2-morpholin-4-ylacetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-Tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide: Contains tert-butyl and dimethyl groups instead of butoxy groups.
N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide: Features a propylphenoxy group instead of butoxy groups.
Uniqueness
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of two butoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides distinct properties that differentiate it from other similar compounds.
Eigenschaften
| 138110-46-0 | |
Molekularformel |
C20H32N2O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H32N2O4/c1-4-6-10-25-19-15-18(22-8-12-24-13-9-22)20(26-11-7-5-2)14-17(19)21-16(3)23/h14-15H,4-13H2,1-3H3,(H,21,23) |
InChI-Schlüssel |
WRTNXCTWHZRWQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1NC(=O)C)OCCCC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl [(1,3-benzoxazol-2-yl)methyl]tert-butylphosphinate](/img/structure/B14285835.png)
![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)



![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
